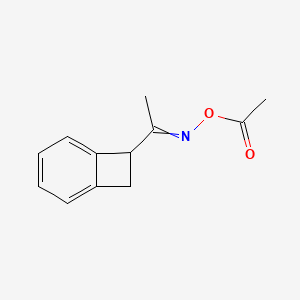
Ethanone,1-bicyclo4.2.0octa-1,3,5-trien-7-yl-,O-acetyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . . This compound is characterized by its bicyclic structure, which includes a benzene ring fused to a cyclobutene ring, and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime typically involves the reaction of 1-acetylbenzocyclobutene with hydroxylamine to form the corresponding oxime, followed by acetylation with acetic anhydride . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Can be reduced to form amines.
Substitution: Can undergo nucleophilic substitution reactions at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oximes or imines.
Scientific Research Applications
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The bicyclic structure may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-: Similar structure but lacks the oxime group.
O-Acetyl-1-acetylbenzocyclobutene: Similar structure but lacks the oxime group.
Uniqueness
Ethanone,1-bicyclo[420]octa-1,3,5-trien-7-yl-,O-acetyloxime is unique due to the presence of both the oxime and acetyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
6813-93-0 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethylideneamino] acetate |
InChI |
InChI=1S/C12H13NO2/c1-8(13-15-9(2)14)12-7-10-5-3-4-6-11(10)12/h3-6,12H,7H2,1-2H3 |
InChI Key |
SAOFVFOSJVBALO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)C)C1CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















